molecular formula C27H24N4O3S B12154461 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12154461
M. Wt: 484.6 g/mol
InChI Key: AGVWOUOUCBBZOO-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one (CAS: 850732-17-1) is a heterocyclic compound with a molecular formula of C28H26N4O4S and a molecular weight of 514.5954 g/mol . Its structure features a fused pyridino-pyrimidinone core, substituted with a 3,4-dimethylphenyl sulfonyl group at position 3, a benzyl group at position 1, and a methyl group at position 10.

Structural characterization of such complex molecules often employs X-ray crystallography and spectroscopic methods, supported by computational tools like the SHELX program suite for refinement .

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

7-benzyl-5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C27H24N4O3S/c1-17-11-12-21(14-19(17)3)35(33,34)23-15-22-26(29-25-18(2)8-7-13-30(25)27(22)32)31(24(23)28)16-20-9-5-4-6-10-20/h4-15,28H,16H2,1-3H3

InChI Key

AGVWOUOUCBBZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridino[2,3-d]pyrimidin-5-one structure, followed by the introduction of the sulfonyl and imino groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance activity against various bacterial strains.

Case Study: Antimicrobial Screening

A series of synthesized derivatives based on the dihydropyridine scaffold were tested against common pathogens. Results highlighted:

  • MIC Values: Compounds demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 4 to 20 μmol/L against bacterial strains.
  • Comparison with Standard Antibiotics: Certain derivatives outperformed traditional antibiotics like cefotaxime in efficacy against specific bacteria .

Anticancer Applications

The compound's structural framework suggests potential anticancer properties. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

A study focused on pyrimidine derivatives highlighted:

  • Inhibition of Cancer Cell Lines: Compounds derived from the dihydropyridine structure showed significant inhibition rates against various cancer cell lines.
  • Mechanism of Action: The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly through interactions with DNA and key regulatory proteins .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide-containing compounds has been well-documented. The presence of electron-withdrawing groups in the structure may enhance this activity.

Case Study: Inhibition Studies

Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines:

  • Cytokine Reduction: In vitro studies indicated a reduction in TNF-alpha and IL-6 levels when treated with these compounds.
  • Potential for Therapeutic Use: These findings suggest that compounds like 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one could serve as leads for developing new anti-inflammatory drugs .

Summary of Applications

ApplicationFindingsReferences
AntimicrobialMIC values of 4–20 μmol/L; superior to cefotaxime
AnticancerSignificant inhibition of cancer cell lines
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Key Observations:

  • Solubility and Bioavailability : The hydroxyethyl analogue (877805-22-6) may exhibit improved aqueous solubility due to polar hydroxyl groups, whereas the benzyl and methoxyethyl derivatives prioritize lipophilicity for membrane penetration .
  • In contrast, methoxy groups in the 4-methoxyphenyl variant () donate electrons, which could modulate reactivity or binding kinetics .

Pharmacological Relevance

Pyridino[1,2-a]pyrimidinone derivatives are highlighted in as anticancer agents, targeting proliferative diseases. The target compound’s sulfonyl and imino groups are critical for binding to enzymes like kinases or topoisomerases, which are often overexpressed in cancers. Structural analogues with modified substituents (e.g., hydroxyethyl, methoxyethyl) may retain anticancer activity but differ in pharmacokinetic profiles:

  • Benzyl Group : Enhances binding to hydrophobic pockets in proteins due to aromatic stacking interactions.
  • Hydroxyethyl/Methoxyethyl Groups : May reduce cytotoxicity by improving solubility but could compromise blood-brain barrier penetration .

Biological Activity

The compound 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes pyridine and pyrimidine derivatives. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_4O_2S, indicating the presence of nitrogen, sulfur, and oxygen atoms which are crucial for its biological interactions.

Anticonvulsant Activity

Research indicates that similar compounds within the pyrimidine class exhibit anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides have shown significant activity in models of maximal electroshock seizure (MES) and neuropathic pain . The structure-activity relationship (SAR) studies suggest that modifications at the benzyl position can enhance anticonvulsant efficacy, making this compound a candidate for similar investigations.

Antimicrobial Properties

Compounds with a sulfonamide group have been documented for their antimicrobial activities. The sulfonamide moiety in this compound could contribute to its potential effectiveness against various bacterial strains. A study on related sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The presence of multiple aromatic rings in the structure may confer antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and inflammation .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors. For example, they may inhibit enzymes involved in neurotransmitter degradation or bacterial cell wall synthesis.
  • Receptor Interaction : The potential to interact with various receptors (e.g., G-protein coupled receptors) could explain its diverse pharmacological effects.
  • Oxidative Stress Modulation : By acting as a free radical scavenger, this compound may mitigate oxidative damage in cells.

Study 1: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant effects of several pyrimidine derivatives in animal models. The results indicated that compounds structurally similar to our target compound exhibited significant reductions in seizure frequency and duration compared to controls .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of sulfonamide-containing compounds. The study reported that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The findings suggest that our target compound may possess similar antimicrobial properties due to its sulfonamide group .

Data Summary

Biological ActivityObserved EffectsReference
AnticonvulsantSignificant reduction in seizure activity
AntimicrobialInhibition of bacterial growth (S. aureus)
AntioxidantScavenging of free radicals

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